REACTION_CXSMILES
|
C1(N[C:7]2[C:12]([CH3:13])=[C:11]([CH3:14])[N:10]=[C:9]([NH:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[N:8]=2)CCCC1.[NH2:23][C:24]1[C:25]([CH3:30])=[CH:26][CH:27]=[CH:28][CH:29]=1>>[CH3:13][C:12]1[C:7]([NH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH3:30])=[N:8][C:9]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)=[N:10][C:11]=1[CH3:14]
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Name
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N4-cyclopentyl-5,6-dimethyl-N2-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C1(CCCC1)NC1=NC(=NC(=C1C)C)NCC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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NC=1C(=CC=CC1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The titled compound was synthesized
|
Type
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CUSTOM
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Details
|
The crude material was purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with mixture of chloroform/ethanol/20% water solution of ammonia (200:10:1)
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Type
|
WASH
|
Details
|
the final product was washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC(=NC1C)NCC1=NC=CC=C1)NC1=C(C=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |